molecular formula C16H16FN5 B283572 N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

Katalognummer B283572
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: UENBFCFUGSWNCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine, commonly referred to as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. FBTA belongs to the class of triazole compounds and has been found to exhibit potent biological activities.

Wirkmechanismus

FBTA exerts its biological effects by selectively binding to specific receptors or enzymes in the body. In cancer research, FBTA has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In diabetes research, FBTA has been shown to inhibit the activity of key enzymes involved in glucose metabolism. In Alzheimer's disease research, FBTA has been found to inhibit the formation of beta-amyloid plaques by binding to specific receptors in the brain.
Biochemical and Physiological Effects
FBTA has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of key enzymes involved in diabetes, and inhibition of beta-amyloid plaque formation in Alzheimer's disease. FBTA has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FBTA for lab experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of diseases and potential treatments. However, FBTA also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for research on FBTA, including:
1. Further studies on the mechanisms of action of FBTA in cancer, diabetes, and Alzheimer's disease.
2. Development of new derivatives of FBTA with improved potency and selectivity.
3. Investigation of the potential use of FBTA in combination with other drugs for the treatment of various diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of FBTA to determine its optimal dosage and administration route.
5. Exploration of the potential use of FBTA in other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, FBTA is a promising chemical compound that has been extensively studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesemethoden

FBTA can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with 4-(chloromethyl)benzonitrile, followed by cyclization with sodium azide. Another method involves the reaction of 4-fluorobenzylamine with 4-(chloromethyl)benzonitrile, followed by reduction with sodium borohydride and cyclization with sodium azide.

Wissenschaftliche Forschungsanwendungen

FBTA has been extensively studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, FBTA has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. FBTA has also been shown to inhibit the activity of key enzymes involved in diabetes, making it a potential candidate for the treatment of this disease. In Alzheimer's disease research, FBTA has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

Eigenschaften

Molekularformel

C16H16FN5

Molekulargewicht

297.33 g/mol

IUPAC-Name

N-[[4-[(4-fluorophenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C16H16FN5/c17-14-5-1-12(2-6-14)9-18-15-7-3-13(4-8-15)10-19-16-20-11-21-22-16/h1-8,11,18H,9-10H2,(H2,19,20,21,22)

InChI-Schlüssel

UENBFCFUGSWNCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NN2)NCC3=CC=C(C=C3)F

Kanonische SMILES

C1=CC(=CC=C1CNC2=NC=NN2)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.